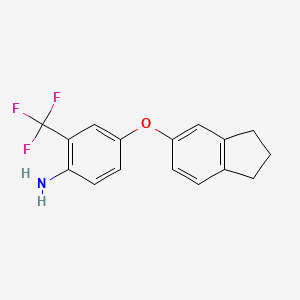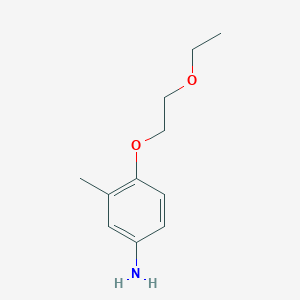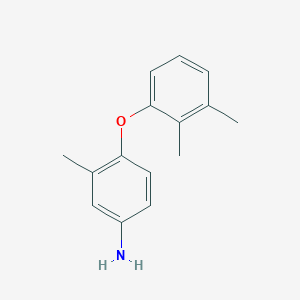
4-(2-Furylmethoxy)-3-methylaniline
説明
4-(2-Furylmethoxy)-3-methylaniline is a chemical compound with the molecular formula C11H11NO2 . It is a solid substance at room temperature . The compound has a molecular weight of 189.21 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H11NO2/c12-9-3-5-10(6-4-9)14-8-11-2-1-7-13-11/h1-7H,8,12H2 . This indicates that the compound consists of a phenylamine (aniline) group with a furylmethoxy substituent.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 189.21 and a molecular formula of C11H11NO2 .科学的研究の応用
Vibrational Spectral Analysis
Research involving Fourier transform infrared (FTIR) and FT-Raman spectral analysis of related compounds, such as 4-chloro-2-methylaniline and 4-chloro-3-methylaniline, provides a foundation for understanding the vibrational properties of organic compounds. These studies employ ab initio and density functional theory (DFT) calculations to correlate experimental data with theoretical models, offering insights into the molecular structure and interactions within similar compounds (Arjunan & Mohan, 2008).
Antioxidant Activities
Synthesis and characterization of novel compounds derived from reactions involving chloro-methylanilines have shown promising antioxidant activities. These compounds have been evaluated for their potential to inhibit lipid peroxidation and scavenge oxidative stress, which could be relevant for the development of new antioxidants or therapeutic agents (Topçu, Ozen, Bal, & Taş, 2021).
Organic Synthesis Applications
The asymmetric syntheses of protected compounds, such as 3-hydroxy-4-methylproline, demonstrate the utility of furyl-containing compounds in the preparation of biologically significant molecules. Such methodologies could be applicable to the synthesis of derivatives of "4-(2-Furylmethoxy)-3-methylaniline" for use in pharmaceuticals or as intermediates in organic synthesis (Meng, Wu, Zhang, & Huang, 2004).
Catalytic and Electrochromic Properties
Research on the catalytic synthesis of bromo-N-methylene-methylaniline derivatives and their nonlinear optical properties reveals the potential of methylaniline derivatives in materials science, particularly in the development of new materials with specific optical characteristics. Such studies could inform the use of "this compound" in the design of materials with desirable electronic or optical properties (Rizwan et al., 2021).
作用機序
Target of Action
It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to transition metal catalysts involved in carbon–carbon bond formation .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound might interact with its targets (transition metal catalysts) to facilitate the formation of carbon–carbon bonds .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it can be inferred that the compound may play a role in pathways involving the formation of carbon–carbon bonds.
Result of Action
Considering its potential use in suzuki–miyaura cross-coupling reactions , it can be inferred that the compound may facilitate the formation of carbon–carbon bonds at the molecular level.
生化学分析
Biochemical Properties
4-(2-Furylmethoxy)-3-methylaniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes such as cytochromes and catalytic antioxidants, which are crucial in oxidative stress responses . The nature of these interactions often involves reversible binding, which can modulate the activity of these enzymes and proteins.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to impact the epidermal growth factor receptor (EGFR) signaling pathway, which is vital for cell proliferation and survival . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in cellular behavior and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to altered biochemical activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites and alter the flow of metabolic pathways, leading to changes in cellular energy production and utilization . These interactions are essential for understanding how this compound affects overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution patterns are important for understanding its biochemical effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its biochemical activity
特性
IUPAC Name |
4-(furan-2-ylmethoxy)-3-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9-7-10(13)4-5-12(9)15-8-11-3-2-6-14-11/h2-7H,8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRDQUKOPKSXCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-([1,1'-Biphenyl]-4-yloxy)-3-(trifluoromethyl)-phenylamine](/img/structure/B3171707.png)
![Methyl 2-{4-[4-amino-2-(trifluoromethyl)phenoxy]-phenyl}acetate](/img/structure/B3171708.png)
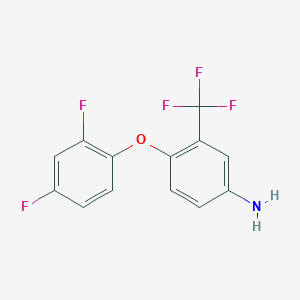

![4-[2-(2-Methoxyethoxy)ethoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171721.png)
![4-[2-(4-Morpholinyl)ethoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171729.png)
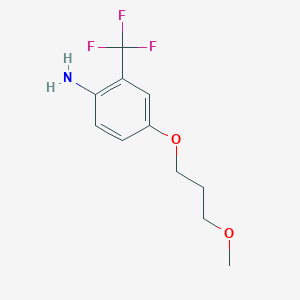
![4-([1,1'-Biphenyl]-2-yloxy)-2-(trifluoromethyl)-phenylamine](/img/structure/B3171742.png)
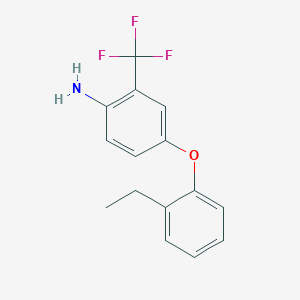
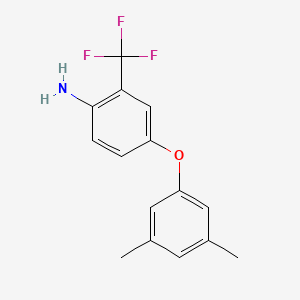
![4-[4-(Tert-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171770.png)
